molecular formula C7H10ClN3O2 B2414031 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2230798-24-8

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride

Cat. No. B2414031
CAS RN: 2230798-24-8
M. Wt: 203.63
InChI Key: UYJJUHNJWYUXDG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are part of a focused small molecule library. This compound is a building block in medicinal chemistry and has been regarded as a “privileged motif” for several decades . The compound has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines includes elements of the condensed system – 1,2,4-triazole and piperazine . These elements have been kept in focus by the scientific community and are regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Drug Lead Design

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as useful building blocks in drug lead design. For instance, one study developed functionalized building blocks based on this compound, finding utility as privileged motifs for lead-like compound design. Specifically, derivatives were found useful in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, presenting novel anti-diabetes drug leads (Mishchuk et al., 2016).

Alzheimer's Disease Research

Novel derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine have been synthesized and evaluated as γ-secretase modulators (GSMs), which are significant in Alzheimer's disease research. A study discovered a derivative with a potent Aβ42-lowering effect, suggesting potential use in Alzheimer’s treatment (Takai et al., 2015).

Neurological Disorder Treatment

The compound has also been used in the synthesis of various derivatives with potential anticonvulsant activities. A study synthesized 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives containing triazole and other heterocycle substituents, demonstrating significant anticonvulsant activity and low neurotoxicity, potentially useful in treating neurological disorders (Wang et al., 2019).

Antibacterial Applications

This compound has been utilized in the synthesis of derivatives with promising antibacterial activities. A study synthesizing 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives showed significant activity against various bacteria like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Mechanism of Action

At physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase . This interaction is beneficial for antibacterial effects .

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-4-8-9-6(10)3-5;/h4-5H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJJUHNJWYUXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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